![molecular formula C20H20ClFN4O2 B2739840 1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1306605-80-0](/img/structure/B2739840.png)
1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4O2 and its molecular weight is 402.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Compounds related to the triazole and tetrahydroisoquinoline families have been studied for their potential as neurokinin-1 (NK1) receptor antagonists. For example, a water-soluble NK1 receptor antagonist with potential applications in treating emesis and depression shows the relevance of structural components like triazoles in medicinal chemistry. This compound demonstrates high affinity and efficacy in pre-clinical tests, highlighting the therapeutic potential of structurally complex molecules (Harrison et al., 2001).
Antibacterial Agents
The synthesis and evaluation of temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class, for its broad-spectrum antimicrobial properties, demonstrate the scientific application of complex molecules in combating microbial resistance. The study of its enantiomers further contributes to understanding the relationship between molecular structure and antimicrobial activity (Chu et al., 1991).
Antimicrobial Activity of Quinolones
Quinolones containing heterocyclic substituents have shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. This research underscores the importance of structural diversity in the development of new antibacterial agents and provides insights into structure-activity relationships (Cooper et al., 1990).
Corrosion Inhibitors
Quinolinyl triazole derivatives have been identified as potent inhibitors for mild steel corrosion in hydrochloric acid medium. This application demonstrates the versatility of such compounds beyond pharmaceuticals, highlighting their potential in industrial and engineering applications (Bhat & Shetty, 2021).
Fluorescent Labeling Agents
The development of novel fluorophores, such as 6-methoxy-4-quinolone, for biomedical analysis exemplifies the application of complex molecules in research methodologies. Such compounds provide sensitive and stable markers for studying biological systems, with wide pH range fluorescence making them highly versatile for various analytical applications (Hirano et al., 2004).
Propriétés
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-7-3-5-15-12-24(9-8-17(15)18)11-14-4-2-6-16(21)10-14;/h2-7,10H,8-9,11-12H2,1H3,(H,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYIPQJWXNJPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC(=CC=C4)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)
![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2739763.png)
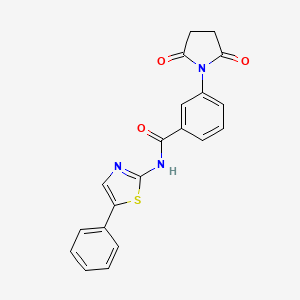
![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)
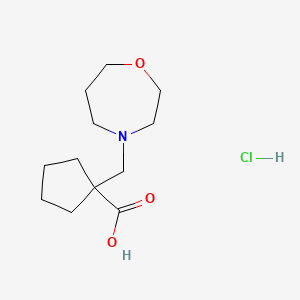
![8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2739771.png)
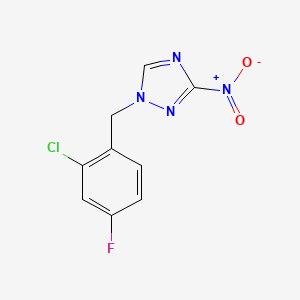

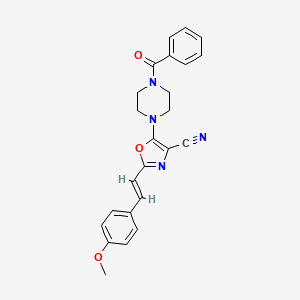

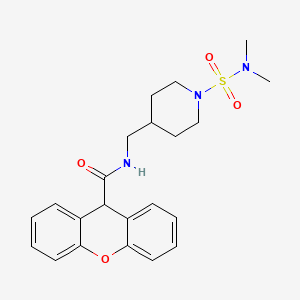
![[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B2739779.png)